5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a pyrimidine ring, which is a common scaffold in many bioactive molecules.
Preparation Methods
The synthesis of 5-CHLORO-N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran and pyrimidine rings, followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with different nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its bioactive benzofuran and pyrimidine moieties.
Pharmacology: It may serve as a probe to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure could be explored for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to bind with high affinity to various biological receptors, while the pyrimidine ring can interact with nucleic acids or proteins, modulating their function .
Comparison with Similar Compounds
Similar compounds include other benzofuran and pyrimidine derivatives, such as:
- 5-CHLORO-N-{2-[(3-CHLOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-{2-[(4-CHLOROPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE These compounds share similar structural features but may differ in their biological activities and chemical properties, highlighting the uniqueness of 5-CHLORO-N-[2-(4-ETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE.
Properties
Molecular Formula |
C24H20ClN3O4S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-3-31-15-11-9-14(10-12-15)21(29)22-19(16-7-5-6-8-18(16)32-22)27-23(30)20-17(25)13-26-24(28-20)33-4-2/h5-13H,3-4H2,1-2H3,(H,27,30) |
InChI Key |
LLLOJJBYQPZQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SCC |
Origin of Product |
United States |
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